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Compound of Interest

Compound Name: 4,5'-Bithiazole

cat. No.: B13884804

An In-depth Technical Guide on the Core Chemical Properties and Structure of 4,5'-Bithiazole
Derivatives

This technical guide provides a comprehensive overview of the chemical properties, structure,
and biological activity of 4,5'-bithiazole derivatives, with a focus on compounds that have
garnered interest in drug development. Due to the limited availability of data on the
unsubstituted 4,5'-bithiazole parent compound, this document centers on well-characterized
derivatives, offering valuable insights for researchers, scientists, and professionals in drug
development.

Core Structure and Isomerism

The bithiazole scaffold consists of two interconnected thiazole rings. The connectivity between
the rings determines the isomer. This guide focuses on the 4,5'-bithiazole linkage, where the
connection is between the 4-position of one thiazole ring and the 5-position of the second. For
comparative purposes, data for the 4,4'-bithiazole isomer is also presented.

Core Structures:
o 4,5'-Bithiazole: The fundamental scaffold of interest.

o 4 4'-Bithiazole: A common, related isomer.

Physicochemical Properties
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Quantitative data for prominent bithiazole derivatives are summarized below. These properties
are crucial for understanding the compound's behavior in biological and chemical systems.

Table 1: Physicochemical Properties of 4'-Methyl-N2-

Property Value Source

5-(2-anilino-1,3-thiazol-4-yl)-4-
IUPAC Name ) ) [1]
methyl-1,3-thiazol-2-amine

Molecular Formula C13H12N4S2 [1]
Molecular Weight 288.4 g/mol [1]
Exact Mass 288.05033875 Da [1]
XLogP3 3.6 [1]
Hydrogen Bond Donor Count 3 [1]
Hydrogen Bond Acceptor

C)c;untg p ° s
Rotatable Bond Count 3 [1]

Table 2: Physicochemical Properties of 4,4'-Bithiazole
and its Diamino Derivative
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2,2'-Diamino-4,4'-

Property 4,4'-Bithiazole L Source
bithiazole
) 4-(2-amino-1,3-
4-(1,3-thiazol-4- ]
IUPAC Name thiazol-4-yl)-1,3- [2][3]

yl)-1,3-thiazole

thiazol-2-amine

Molecular Formula CeHaN2S2 CeHsNaS2 [2][3]
Molecular Weight 168.2 g/mol 198.3 g/mol [2][3]
Melting Point Not Available 250 °C (decomposes) [415]
- , _ 499.8 °C at 760
Boiling Point Not Available . [5]
mmHg (Predicted)
Density Not Available 1.6 g/cm3 (Predicted) [5]
XLogP3 1.7 11 [2][3]

Spectroscopic and Structural Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of

synthesized compounds. While specific spectra for a single definitive 4,5'-bithiazole are not

available in the search results, the synthesis of various derivatives relies on standard

spectroscopic techniques.[6]

e 1H and 3C NMR: Nuclear Magnetic Resonance spectroscopy is used to determine the

carbon-hydrogen framework of the molecule.[6]

e Mass Spectrometry (MS): ESI-MS is often used to confirm the molecular weight of the

synthesized compounds.[6]

o X-ray Crystallography: This technique provides the definitive 3D structure of the molecule in

its crystalline state. The binding mode of a potent 4,5'-bithiazole inhibitor (compound 18) in

complex with its target protein, DNA gyrase B, was determined by X-ray crystallography,

confirming its in silico binding model.[7][8][9] The structural coordinates for this complex are
deposited in the RCSB Protein Data Bank under the accession code 4DUH.[8]
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Experimental Protocols

The following sections detail the methodologies employed in the synthesis and evaluation of

bithiazole derivatives.

General Synthesis Workflow

The synthesis of substituted 4,5'-bithiazole derivatives often involves a multi-step process. A
representative synthetic scheme is outlined below.[6]
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Starting Materials

G-chIoro-2,4—pentanedione) Thiourea

A4

Step A: Thiazole Formation
(Ethanol, Reflux)

Intermediate 1
(2-amino-4,5-dimethylthiazole)

Step B: Bromination
(HBr, Acetic Acid)

Intermediate 2
(Brominated Thiazole)

Step C: Coupling Reaction
(Thiourea, Ethanol)

4,5'-Bithiazole Scaffold

Step D: Functionalization
(e.g., Acylation, Coupling)

Final Derivative
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Inhibition Mechanism

4.5'-Bithiazole
Derivative

DNA Gyrase Catalytic Cycle
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(GyrB Subunit)
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Supercoiled DNA
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Binds DNA ATP Hydrolysis

DNA Supercoiling

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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